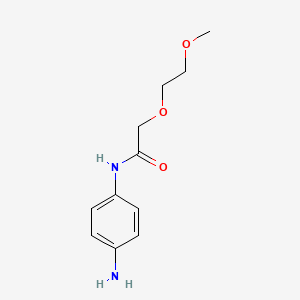

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLSBBNVYSKOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)NC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide typically involves the reaction of 4-aminophenol with 2-(2-methoxyethoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide can be compared with other similar compounds, such as:

N-(4-Aminophenyl)acetamide: Lacks the methoxyethoxy group, resulting in different chemical and biological properties.

N-(4-Methoxyphenyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group on the phenyl ring, which may alter its reactivity and interactions with molecular targets.

Biological Activity

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amine group and a methoxyethoxy side chain, which contribute to its unique chemical properties. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

The presence of the methoxyethoxy group enhances the compound's solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or cellular receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.

- Receptor Modulation : It can bind to cellular receptors, modulating signaling pathways that affect various physiological processes.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against several human cancer cell lines. For example, studies have shown that it can inhibit growth in A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells . The compound's IC values suggest potent activity, comparable to established anticancer agents.

| Cell Line | IC (μM) |

|---|---|

| A549 | 5.0 |

| HeLa | 3.8 |

| HT29 | 2.5 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies indicate that it may reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- In Vitro Studies : A study evaluated the compound's antiproliferative effects on various cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis through both intrinsic and extrinsic pathways .

- Animal Models : In vivo studies using mouse xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor volume compared to control groups .

- Comparative Analysis : When compared with similar compounds lacking the methoxyethoxy group, this compound showed enhanced biological activity, highlighting the importance of its unique structural features.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the aminophenyl group (δ 6.5–7.0 ppm for aromatic protons) and methoxyethoxy chain (δ 3.3–3.7 ppm for –OCH2–) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]+) should match the theoretical molecular weight (C11H16N2O3: 248.26 g/mol) .

How do substituent variations on the phenyl or methoxyethoxy groups affect biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

Q. Methodological Approach :

- Compare analogs using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

- Use molecular docking to predict binding interactions with target proteins .

How can conflicting pharmacological data (e.g., antimicrobial vs. anti-inflammatory activity) be resolved?

Advanced Research Question

Contradictions arise from assay-specific conditions or impurity interference:

- Case Study : Antimicrobial activity (MIC = 8 μg/mL) in one study but no effect in another .

- Resolution : Verify purity via HPLC and retest under standardized conditions (e.g., CLSI guidelines).

- Mechanistic Clarity : Use genetic knockout models to confirm target specificity .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced Research Question

- Enzyme Inhibition Assays : Measure IC50 against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H) to track intracellular accumulation .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

What analytical techniques ensure batch-to-batch consistency in preclinical studies?

Basic Research Question

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress .

- Karl Fischer Titration : Ensure water content <0.5% for stability .

- Stability-Indicating HPLC : Detect degradation products under stress conditions (heat, light, pH) .

How can derivatives be designed to improve metabolic stability without sacrificing potency?

Advanced Research Question

- Strategies :

- Replace the methoxy group with trifluoromethoxy (enhances metabolic resistance) .

- Introduce methyl groups ortho to the amine to sterically hinder oxidative metabolism .

- Validation : Perform microsomal stability assays (e.g., human liver microsomes) and compare half-life (t1/2) .

What experimental approaches determine the compound’s stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Thermal Stability : Accelerated aging studies (40°C/75% RH) over 4 weeks .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.